N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide
Description
N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide is a thiazole-acetamide derivative characterized by a 1-cyanocyclopentyl group attached to the acetamide nitrogen and a 1,3-thiazole ring substituted at positions 2 and 5 with phenyl and 4-methylphenyl groups, respectively. Its synthesis involves:
Preparation of N-(1-cyanocyclopentyl)acetamide via Reihlen-Hessling methods.
Reduction of the nitrile group using Raney nickel to yield N-[(1-aminomethyl)cyclopentyl]acetamide.
Reaction with phenyl isothiocyanate to form N-[(1-((3-phenylthioureido)methyl)cyclopentyl]acetamide.
Cyclization with 2-bromo acetophenone derivatives to generate the final thiazole core .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-17-9-11-18(12-10-17)22-20(26-23(29-22)19-7-3-2-4-8-19)15-21(28)27-24(16-25)13-5-6-14-24/h2-4,7-12H,5-6,13-15H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDPMYMIZOSONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)CC(=O)NC4(CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyanocyclopentyl Group: This step involves the nucleophilic substitution reaction where a cyanocyclopentyl halide reacts with a suitable nucleophile.
Coupling with the Thiazole Ring: The final step involves coupling the cyanocyclopentyl group with the thiazole ring through an amide bond formation, typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanocyclopentyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting thiazole-containing enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the cyanocyclopentyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural Features:
- Core : Thiazole-acetamide scaffold.
- Substituents: N-Substituent: 1-cyanocyclopentyl (unique to the target compound). Thiazole substituents: 2-phenyl and 5-(4-methylphenyl).
Comparison with Similar Compounds:
Key Observations :
- Thiazole vs. Thiadiazole Cores: Thiadiazole derivatives (e.g., 5e, 5f) exhibit lower melting points (132–170°C) than thiazole analogues, suggesting differences in crystallinity .
- Synthetic yields for thiadiazole derivatives (68–88%) are comparable to thiazole synthesis methods, though the target compound’s multi-step process may reduce overall efficiency.
Pharmacological and Functional Comparisons
Target Compound’s Hypothetical Profile :
- The 4-methylphenyl substituent at position 5 could mimic the hydrophobic interactions seen in pyridazinone derivatives, suggesting possible GPCR targeting .
Physicochemical Properties
| Property | Target Compound | 5e (Thiadiazole) | 6a (Thiazole) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~407.5 (estimated) | 463.97 | 292.33 |
| LogP (Predicted) | ~3.5 (highly lipophilic) | ~3.8 | ~2.1 |
| Hydrogen Bond Acceptors | 4 | 6 | 4 |
Insights :
- The target compound’s lipophilicity (LogP ~3.5) exceeds Mirabegron’s (LogP ~1.5), suggesting altered pharmacokinetics.
Biological Activity
N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity. The presence of the thiazole ring, cyanocyclopentyl group, and acetamide moiety are particularly noteworthy. These features enhance the compound's interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N4OS |
| Molecular Weight | 358.47 g/mol |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
Research into similar thiazole-containing compounds indicates that modifications in the phenyl substituents can significantly impact biological activity. For instance, the introduction of electron-donating or withdrawing groups can enhance or diminish antibacterial potency .
Case Studies
-
Case Study 1: Antimicrobial Testing
- A series of thiazole derivatives were tested for their antimicrobial properties.
- Results indicated that compounds with a thiazole moiety showed promising activity against S. aureus and C. albicans.
- The presence of a methyl group on the phenyl ring was associated with increased lipophilicity, facilitating membrane penetration .
- Case Study 2: Cytotoxicity Assays
Comparative Analysis
Comparing this compound with other thiazole derivatives highlights its unique structural features that may confer distinct biological properties.
| Compound | Biological Activity |
|---|---|
| N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-... | Potential antimicrobial and anticancer |
| N-(substituted phenyl)-thiazole derivatives | Antibacterial and antifungal |
| Thiazole-based anticancer agents | Cytotoxicity in various cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
